ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
Description
Ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core substituted with a 3,4-dichlorophenyl group at position 1, a phenyl group at position 3, and an ethyl carboxylate moiety at position 6. Pyrazoloquinolines are heterocyclic compounds of significant pharmaceutical interest due to their structural similarity to bioactive natural alkaloids and synthetic drugs. Derivatives of this class have demonstrated diverse biological activities, including antimicrobial, antiviral, and immunomodulatory effects . The dichlorophenyl and carboxylate substituents in this compound likely enhance its electronic properties and binding affinity, making it a candidate for further pharmacological evaluation.
Properties
IUPAC Name |
ethyl 1-(3,4-dichlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3O2/c1-2-32-25(31)16-8-11-22-18(12-16)24-19(14-28-22)23(15-6-4-3-5-7-15)29-30(24)17-9-10-20(26)21(27)13-17/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAWWIVMIDHBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.
Quinoline Formation: The pyrazole intermediate is then subjected to a cyclization reaction with an ortho-substituted aniline derivative to form the quinoline ring system.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (SO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction can lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that it exhibits significant antiproliferative activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines, suggesting its potential as a lead compound for cancer therapy .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to possess anti-inflammatory activity, and studies suggest that modifications to the pyrazoloquinoline scaffold can enhance this effect. This compound has shown promise in reducing inflammation markers in preclinical models .
Therapeutic Potential
3.1 Neurological Applications
Given the structural similarity to known dopamine receptor ligands, this compound may exhibit neuroprotective effects and has been proposed as a candidate for treating neurological disorders such as schizophrenia and bipolar disorder. Its interaction with dopamine receptors suggests a potential role in modulating neurotransmitter systems .
3.2 Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Research indicates that certain substitutions on the pyrazoloquinoline scaffold can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Significant inhibition of HTC-116 and HepG-2 cell proliferation (IC50 values < 5 µM) |
| Study B | Anti-inflammatory | Reduction in TNF-alpha levels in LPS-stimulated macrophages |
| Study C | Neurological | Modulation of D2/D3 receptor activity with potential therapeutic effects in animal models |
Mechanism of Action
The mechanism of action of ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazoloquinoline derivatives exhibit structural and functional diversity depending on substituents and synthetic pathways. Below is a systematic comparison of the target compound with structurally analogous molecules:
Structural Features
Key Observations :
- Substituents : The 3,4-dichlorophenyl group provides strong electron-withdrawing effects, contrasting with benzoxazolyl (8a) or CF3 () substituents, which influence solubility and electronic properties.
- Chromeno-pyrazolones (e.g., 2a ) replace the quinoline ring with a chromenone system, reducing aromaticity but enhancing pi-stacking interactions in solid-state structures.
Key Observations :
- The target compound’s synthesis may resemble methods for ethyl carboxylate derivatives (e.g., ), involving esterification post-cyclization.
- Catalyst Diversity: Cu(OAc)₂ in chromeno-pyrazolone synthesis contrasts with p-TSA or SbCl₅ in pyrazoloquinoline routes , affecting reaction efficiency and selectivity.
Physicochemical and Electronic Properties
Key Observations :
- The 3,4-dichlorophenyl group in the target compound likely increases lipophilicity compared to CF3-substituted analogs , affecting membrane permeability.
- Electronic Effects : CF3 groups elevate HOMO/LUMO levels , whereas chlorine atoms may enhance electrophilicity, influencing reactivity in biological systems.
Key Observations :
- The target compound’s dichlorophenyl and carboxylate groups may favor interactions with microbial targets (e.g., enzyme active sites), though specific data are lacking.
Biological Activity
Ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with substituted phenyl groups. The synthesis pathway can be optimized for yield and purity through various techniques such as refluxing in solvents like acetic acid and monitoring via thin-layer chromatography (TLC) .
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit anti-inflammatory properties. A study highlighted that these compounds can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
The structure–activity relationship (SAR) analysis showed that modifications on the phenyl ring could enhance or diminish biological activity. For instance, ortho-substituted derivatives demonstrated varied effects on cytotoxicity and anti-inflammatory potency .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for several pyrazole derivatives were reported to be as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .
Case Studies
- Anti-inflammatory Study : A study conducted on a series of pyrazolo[4,3-c]quinoline derivatives found that specific modifications led to enhanced anti-inflammatory effects comparable to established drugs . The most potent compound had an IC50 value of 0.39 μM for NO production inhibition but was also noted for high cytotoxicity at elevated concentrations.
- Antimicrobial Evaluation : Another investigation into the antimicrobial properties of pyrazole derivatives highlighted the efficacy of this compound against Gram-positive bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections .
Data Summary
| Activity | IC50 Value | Notes |
|---|---|---|
| Anti-inflammatory | 0.39 μM | Significant inhibition of NO production |
| Antimicrobial | 0.22 - 0.25 μg/mL | Effective against Staphylococcus species |
Q & A
Q. Key Reaction Variables :
- Temperature : Higher yields (>70%) occur at 80–100°C for cyclization steps.
- Catalysts : Use of p-toluenesulfonic acid (PTSA) improves cyclization efficiency.
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | PTSA, DMF, 90°C | 65–75% | |
| 2 | Ethyl chloroformate, K₂CO₃, THF | 80–85% |
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl (δ 165–170 ppm). The 3,4-dichlorophenyl group shows distinct splitting patterns .
Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 506.04 (calculated: 506.05) .
FT-IR : Ester C=O stretch at ~1720 cm⁻¹ and pyrazole C-N at 1550 cm⁻¹ .
Q. Advanced Structural Validation :
- X-ray Crystallography (e.g., ): Monoclinic system (space group P21/c) with unit cell parameters:
- a = 10.0414 Å, b = 18.3997 Å, c = 15.5456 Å, β = 128.56°
- Hydrogen-bonding networks stabilize the planar pyrazoloquinoline core .
How can researchers optimize synthesis for purity and scalability?
Advanced Research Question
Methodological Recommendations :
- Parallel Screening : Test solvent combinations (e.g., toluene vs. DMF) to reduce side products.
- Catalyst Optimization : Replace PTSA with microwave-assisted Lewis acids (e.g., ZnCl₂) to shorten reaction time .
- Scalable Purification : Switch from column chromatography to fractional crystallization using ethanol/water (1:3), achieving >95% purity .
| Optimization Parameter | Improvement | Yield/Purity Outcome |
|---|---|---|
| Microwave-assisted step | 20-minute reaction | 88% yield |
| Fractional crystallization | Reduced solvent use | 97% purity |
What strategies resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM for kinase inhibition) may arise from:
Assay Conditions : Differences in ATP concentrations (1 mM vs. 10 µM) alter competitive inhibition outcomes .
Cell Line Variability : Use isogenic cell lines to control for genetic background effects.
Metabolic Stability : Pre-treat compounds with liver microsomes to account for degradation .
Q. Validation Workflow :
Repeat assays under standardized conditions (fixed ATP, pH 7.4).
Cross-validate with orthogonal methods (e.g., SPR for binding affinity).
How can computational methods predict binding affinity to kinase targets?
Advanced Research Question
Molecular Docking (AutoDock Vina) : Use crystal structures of kinase domains (e.g., PDB: 3POZ) to model compound interactions. Key residues: Lys68 (H-bonding), Phe82 (π-π stacking) .
MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of the ligand-receptor complex.
In Vitro Validation :
- Kinase Assay : Measure IC₅₀ using ADP-Glo™ kit.
- Selectivity Screening : Test against kinase panels (e.g., DiscoverX) .
How do structural modifications influence pharmacological properties?
Advanced Research Question
SAR Insights :
- 3,4-Dichlorophenyl Group : Enhances lipophilicity (logP +0.5) and kinase selectivity.
- Ester vs. Carboxylic Acid : Ethyl ester improves cell permeability (Papp = 12 × 10⁻⁶ cm/s) vs. free acid (Papp = 2 × 10⁻⁶ cm/s) .
| Modification | Effect on Activity | Reference |
|---|---|---|
| Replacement of 3,4-dichlorophenyl with 4-methoxyphenyl | 10-fold ↓ in potency | |
| Hydrolysis of ester to carboxylic acid | Improved solubility, ↓ bioavailability |
What crystallization conditions produce high-quality single crystals?
Basic Research Question
- Solvent System : Slow evaporation of dichloromethane/methanol (1:2) at 4°C.
- Crystal Quality : Needle-shaped crystals form within 7 days. Unit cell parameters match .
How to differentiate direct enzyme inhibition from indirect cellular effects?
Advanced Research Question
Biochemical Assays : Use recombinant enzymes (e.g., EGFR) to measure direct inhibition.
Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
CRISPR Knockout Models : Compare activity in wild-type vs. kinase-deficient cells .
What stability challenges are associated with the ester group?
Basic Research Question
- Hydrolysis : Ethyl ester hydrolyzes to carboxylic acid in PBS (pH 7.4) with t₁/₂ = 24 hours.
- Storage Recommendations : Lyophilize and store at -20°C under argon .
Which in vivo models evaluate pharmacokinetics effectively?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
